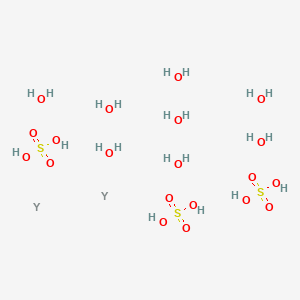

sulfuric acid;yttrium;octahydrate

Description

Context within Rare Earth Element Chemistry and Coordination Science

Yttrium, while not a lanthanide, is classified as a rare earth element due to its similar chemical and physical properties to the heavy lanthanides. americanelements.com This similarity places yttrium(III) sulfate (B86663) octahydrate within the broader context of rare earth chemistry. The study of its coordination environment is crucial for understanding the behavior of yttrium and other rare earth elements in various chemical systems.

The yttrium(III) ion in the octahydrate form is coordinated by eight oxygen atoms, four from sulfate groups and four from water molecules, forming a distorted square antiprism. chemicalbook.com This eight-coordinate geometry is a common feature for the hydrated yttrium(III) ion in aqueous solutions. researchgate.netacs.org The layers of the crystal structure are connected by moderately strong hydrogen bonds. chemicalbook.com The ability of yttrium sulfate to form double salts with alkali metals, such as MY(SO₄)₂ and M₃Y(SO₄)₃, further highlights its significance in coordination chemistry, allowing for the synthesis of novel materials with tailored properties. wikipedia.org

Importance in Advanced Inorganic Materials Research and Development

Yttrium(III) sulfate octahydrate serves as a key precursor and intermediate in the synthesis of a wide array of advanced inorganic materials. ontosight.aichemicalbook.comfishersci.at Its moderate solubility in water and acids makes it a versatile starting material. americanelements.comchemicalbook.com

One of the most significant applications is in the production of yttrium-based phosphors. ontosight.ai These phosphors are critical components in lighting technologies like fluorescent lamps and LEDs. ontosight.ai Yttrium compounds, often doped with other rare earth elements like europium or terbium, are used to generate various colors of light. wikipedia.org

Furthermore, yttrium(III) sulfate is utilized in the manufacturing of yttrium aluminum garnet (YAG) lasers, which have widespread use in medical and industrial fields. ontosight.ai It also finds application as a catalyst in various chemical reactions, including ethylene (B1197577) polymerization. ontosight.aiwikipedia.org The compound is also used in the production of structural ceramics, optical glasses, and electronic components. chemicalbook.comfishersci.atthermofisher.com

The thermal decomposition of yttrium(III) sulfate and its hydrated forms is a key process for producing yttrium oxide (Y₂O₃), a highly stable compound with numerous applications. uobaghdad.edu.iqresearchgate.net The controlled thermal decomposition of yttrium precursors, including the sulfate, allows for the synthesis of yttrium oxide nanoparticles with specific morphologies and properties. uobaghdad.edu.iqmdpi.comnih.gov

Overview of Prior Scholarly Investigations on Hydrated Yttrium Sulfates

Scholarly research on hydrated yttrium sulfates has focused on understanding their fundamental properties and exploring their potential applications. Investigations have delved into the hydration and dehydration behaviors of yttrium sulfate, revealing a multi-step process that is of interest for thermochemical heat storage applications. nih.govacs.org Studies have shown that Y₂(SO₄)₃·xH₂O exhibits a significant mass change during hydration/dehydration cycles, suggesting a high potential for gravimetric heat storage capacity. nih.govacs.org

The crystal structure of yttrium(III) sulfate octahydrate has been characterized, revealing a layered structure with eight-coordinate yttrium ions. chemicalbook.com Spectroscopic and diffraction studies have been employed to determine the coordination environment of the yttrium ion in both solid and aqueous states. researchgate.netacs.org Additionally, research has explored the synthesis of yttrium oxide from yttrium sulfate precursors, investigating how different synthesis conditions affect the properties of the final material. uobaghdad.edu.iqmdpi.comnih.govacs.org The role of yttrium sulfate in the formation of rare earth element deposits in hydrothermal systems has also been a subject of study. researchgate.net

Data Tables

Physical and Chemical Properties of Yttrium(III) Sulfate Octahydrate

| Property | Value | Source |

| Chemical Formula | Y₂(SO₄)₃·8H₂O | ontosight.aichemicalbook.com |

| Molecular Weight | 610.11 g/mol | fishersci.ataez.com.tr |

| Appearance | White to pale yellow crystalline solid | chemicalbook.comprochemonline.com |

| Crystal System | Monoclinic | chemicalbook.com |

| Density | 2.558 g/cm³ | chemicalbook.comprochemonline.com |

| Solubility | Soluble in water, with solubility decreasing as temperature increases. Soluble in concentrated sulfuric acid. | chemicalbook.comfishersci.at |

| Decomposition | Loses its 8 water molecules at 120°C and decomposes at 700°C. | chemicalbook.com |

Applications of Yttrium(III) Sulfate Octahydrate

| Application Area | Specific Use | Source |

| Materials Science | Precursor for yttrium-based phosphors in LEDs and fluorescent lamps. | ontosight.ai |

| Production of yttrium aluminum garnet (YAG) lasers. | ontosight.ai | |

| Manufacturing of structural ceramics and optical glasses. | chemicalbook.comfishersci.atthermofisher.com | |

| Synthesis of yttrium oxide nanoparticles. | uobaghdad.edu.iqmdpi.comnih.gov | |

| Catalysis | Catalyst for ethylene polymerization and other chemical reactions. | ontosight.aiwikipedia.org |

| Electronics | Used in the manufacturing of electronic components. | chemicalbook.comfishersci.at |

| Research | Laboratory reagent. | chemicalbook.comfishersci.atthermofisher.com |

Properties

IUPAC Name |

sulfuric acid;yttrium;octahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXOFUBWIXECMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Y].[Y] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H22O20S3Y2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Crystal Growth of Yttrium Iii Sulfate Octahydrate

Aqueous Solution Crystallization Techniques

The most common and straightforward method for synthesizing yttrium(III) sulfate (B86663) octahydrate is through crystallization from an aqueous solution. ontosight.aiwikipedia.org This typically involves the reaction of an yttrium source, such as yttrium oxide (Y₂O₃) or yttrium carbonate (Y₂(CO₃)₃), with sulfuric acid (H₂SO₄). ontosight.aiwikipedia.org The resulting solution is then concentrated or cooled to induce crystallization of the octahydrate form.

Influence of Solution Parameters (e.g., pH, concentration, temperature)

The precise control of solution parameters is critical in directing the crystallization process and influencing the final product's characteristics.

pH: The pH of the crystallization medium can affect the solubility of yttrium sulfate and the stability of different hydrate (B1144303) phases. While specific quantitative data for yttrium sulfate octahydrate is limited, in a related context, the synthesis of yttrium oxide precursors from yttrium chloride showed the highest yield at a pH of 5.0, with a rapid decrease in yield below pH 4 or above pH 6. researchgate.net This suggests that maintaining an optimal pH range is crucial for maximizing the yield of the desired yttrium compound during precipitation.

Concentration: The concentration of the yttrium sulfate solution directly impacts the supersaturation level, a key driving force for crystallization. Higher concentrations generally lead to a higher rate of nucleation and crystal growth. fishersci.at However, excessively high concentrations can lead to rapid, uncontrolled precipitation, resulting in smaller, less-ordered crystals.

Temperature: Temperature plays a dual role in the crystallization of yttrium(III) sulfate octahydrate. The solubility of yttrium sulfate in water is known to decrease with increasing temperature. fishersci.at This property can be exploited for crystallization by preparing a saturated solution at a lower temperature and then heating it to induce precipitation. Conversely, controlled cooling of a saturated solution is also a common crystallization technique. The temperature also influences the kinetics of crystal growth, with higher temperatures generally leading to faster growth rates. However, for some systems, such as potassium sulfate, an abnormal temperature dependence has been observed at lower temperatures. orientjchem.org

Control over Crystal Morphology and Size

The morphology and size of yttrium(III) sulfate octahydrate crystals are influenced by the interplay of the aforementioned solution parameters. By carefully controlling the rate of supersaturation, stirring, and the presence of additives, it is possible to influence the crystal habit and size distribution. For instance, in the synthesis of yttrium carbonate precursors, the evolution from amorphous nanoparticles to crystalline aggregates of specific shapes was observed during aging, indicating that the process is governed by nucleation and Ostwald ripening. researchgate.net While specific studies on yttrium sulfate octahydrate are not abundant, the general principles of crystal engineering apply.

Hydrothermal Synthesis Approaches for Yttrium Sulfates

Hydrothermal synthesis offers a versatile route to produce high-quality crystalline materials by carrying out reactions in aqueous solutions at elevated temperatures and pressures. ontosight.airesearchgate.net This method can promote the growth of well-defined crystals and allows for the synthesis of phases that may not be stable under ambient conditions.

Exploration of Reaction Conditions for Phase Control

The reaction conditions within a hydrothermal system, such as temperature, pressure, and the chemical composition of the solution, are critical for controlling the phase of the resulting yttrium sulfate. Studies on the hydrothermal synthesis of rare earth sulfates have shown that these parameters can be manipulated to favor the formation of specific hydrates or even anhydrous phases. americanelements.com For example, in the hydrothermal synthesis of yttrium oxide, the precursor concentration was found to play a major role in controlling the morphology and size of the nanoparticles. researchgate.net

Preparation of Related Yttrium Sulfate Phases (e.g., anhydrous, other hydrates)

Hydrothermal techniques can be employed to selectively synthesize different hydrated forms of yttrium sulfate. The octahydrate is the most common form crystallized from aqueous solutions at or near room temperature. wikipedia.org The anhydrous form (Y₂(SO₄)₃) can be obtained by heating the octahydrate. The precise temperature for complete dehydration can vary, but it is a common method for producing the anhydrous salt. Hydrothermal conditions could potentially allow for the direct synthesis of the anhydrous phase or other, less common, hydrated forms by carefully controlling the temperature and water activity within the autoclave.

Precursor-Based Synthesis Routes

Precursor-based synthesis routes involve the initial preparation of a yttrium-containing compound that is subsequently converted into yttrium(III) sulfate. This approach can offer better control over the final product's morphology and properties.

Commonly used precursors for yttrium compounds include yttrium carbonate (Y₂(CO₃)₃) and yttrium oxalate (B1200264) (Y₂(C₂O₄)₃). surrey.ac.uksamaterials.comresearchgate.netiaea.org These compounds are typically insoluble in water and can be precipitated from a solution containing yttrium ions.

The general process involves:

Precipitation of the precursor: A solution of a soluble yttrium salt (e.g., yttrium nitrate, Y(NO₃)₃) is treated with a precipitating agent (e.g., ammonium (B1175870) carbonate, oxalic acid) to form the insoluble yttrium carbonate or oxalate. researchgate.netsamaterials.com

Conversion to yttrium sulfate: The isolated and purified precursor is then reacted with sulfuric acid to form yttrium sulfate. ontosight.ai The resulting yttrium sulfate can then be crystallized from the solution as the octahydrate.

Conversion from Yttrium Oxalate Decahydrate (B1171855) Precursors

The synthesis of yttrium(III) sulfate octahydrate can be achieved through a multi-step process commencing with yttrium oxalate decahydrate (Y₂(C₂O₄)₃·10H₂O) as a precursor. This method involves the initial thermal decomposition of the oxalate to form yttrium oxide (Y₂O₃), which is subsequently reacted with sulfuric acid.

Yttrium oxalate decahydrate is a common starting material in the production of yttrium compounds. The first step in this synthesis route is the controlled heating of yttrium oxalate decahydrate. This thermal treatment leads to the removal of water molecules and the decomposition of the oxalate group, ultimately yielding yttrium oxide. This conversion is a well-established method for producing high-purity yttrium oxide.

Thermal Decomposition: Y₂(C₂O₄)₃·10H₂O(s) → Y₂O₃(s) + 3CO₂(g) + 3CO(g) + 10H₂O(g)

Acid Digestion: Y₂O₃(s) + 3H₂SO₄(aq) → Y₂(SO₄)₃(aq) + 3H₂O(l)

Crystallization: Y₂(SO₄)₃(aq) + 5H₂O(l) → Y₂(SO₄)₃·8H₂O(s)

Crystallization of yttrium(III) sulfate octahydrate can be achieved by slow evaporation of the aqueous solution at room temperature.

Thermolytic Decomposition for Derived Phases

The thermal decomposition of yttrium(III) sulfate octahydrate is a process that occurs in distinct stages, leading to the formation of various derived phases. Initially, heating the octahydrate results in the loss of its water of crystallization. The eight water molecules are completely lost at approximately 120°C.

Further heating to higher temperatures leads to the decomposition of the anhydrous yttrium(III) sulfate. The decomposition of the anhydrous salt commences at around 700°C, ultimately yielding yttrium oxide (Y₂O₃) and sulfur trioxide (SO₃) gas. This process is a key method for producing yttrium oxide from a sulfate precursor.

The decomposition can be represented by the following thermal reactions:

| Temperature Range | Reaction/Process |

| ~120°C | Y₂(SO₄)₃·8H₂O(s) → Y₂(SO₄)₃(s) + 8H₂O(g) |

| >700°C | Y₂(SO₄)₃(s) → Y₂O₃(s) + 3SO₃(g) |

Sustainable and Green Synthesis Approaches for Yttrium Oxide Nanoparticles (relevant for derived materials)

The synthesis of yttrium oxide (Y₂O₃) nanoparticles, a key material derived from yttrium compounds, is increasingly focusing on sustainable and environmentally friendly methods. These "green" synthesis approaches utilize natural resources and non-toxic reagents, offering an alternative to conventional physical and chemical methods that can be costly and environmentally hazardous.

One prominent green synthesis technique involves the use of plant extracts as reducing and capping agents. For instance, aqueous leaf extracts from plants like Lantana camara and Acalypha indica have been successfully employed to produce yttrium oxide nanoparticles. In this method, a yttrium salt precursor is mixed with the plant extract. The biochemicals present in the extract, such as alkaloids, flavonoids, and polyphenols, facilitate the reduction of yttrium ions and the formation of nanoparticles.

The general steps for the green synthesis of yttrium oxide nanoparticles using plant extracts are:

Preparation of Plant Extract: Fresh leaves are washed, dried, and powdered. The powder is then boiled in deionized water to create an aqueous extract, which is subsequently filtered.

Nanoparticle Synthesis: The plant extract is added to an aqueous solution of a yttrium precursor, such as yttrium nitrate. The mixture is then stirred and heated to facilitate the formation of yttrium oxide nanoparticles.

Purification:

Crystallographic and Structural Characterization of Yttrium Iii Sulfate Octahydrate

Single Crystal X-ray Diffraction (SCXRD) Studies

Single crystal X-ray diffraction stands as a powerful and definitive method for elucidating the precise crystal structure of a compound. rigaku.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

Determination of Space Group and Unit Cell Parameters

Through SCXRD analysis, yttrium(III) sulfate (B86663) octahydrate has been identified to crystallize in the monoclinic system. chemicalbook.com The space group, which describes the symmetry elements of the crystal, has been determined to be C2/c. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions for yttrium(III) sulfate octahydrate have been precisely measured.

Table 1: Crystallographic Data for Yttrium(III) Sulfate Octahydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

Elucidation of Atomic Positions and Bond Distances

SCXRD studies have enabled the precise determination of the positions of each atom within the unit cell of yttrium(III) sulfate octahydrate. iucr.org This detailed structural information reveals the intricate network of ionic and covalent bonds, as well as hydrogen bonding interactions. The structure consists of infinite layers parallel to the (101) plane. chemicalbook.com These layers are held together by moderately strong hydrogen bonds. chemicalbook.com

The analysis of bond distances provides critical insights into the nature of the chemical bonds within the compound. For instance, the S-O bond distances within the sulfate tetrahedra have been accurately measured. It has been observed that when an oxygen atom of a sulfate group is involved in both coordination to the yttrium cation and hydrogen bonding, the corresponding S-O bond is elongated. iucr.org

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a versatile technique used to analyze the crystalline nature of a bulk sample. youtube.com It provides information about the phases present, their purity, and can also be used for detailed structural refinement.

Phase Identification and Purity Assessment

PXRD is routinely employed to confirm the identity of synthesized yttrium(III) sulfate octahydrate and to assess its phase purity. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline compound. By comparing the experimental pattern with standard diffraction data, the presence of any impurities or other crystalline phases can be detected. researchgate.net Studies have shown that under certain conditions, dehydration of the octahydrate can lead to the formation of lower hydrates, such as Y₂(SO₄)₃·3H₂O, or even the anhydrous form, which can be identified using PXRD. researchgate.netkyoto-u.ac.jp

Rietveld Refinement for Structural Analysis

Rietveld refinement is a powerful computational method used to analyze the entire powder diffraction pattern. mdpi.com It allows for the refinement of the crystal structure model, including lattice parameters, atomic positions, and other structural details, by minimizing the difference between the observed and calculated diffraction profiles. kyoto-u.ac.jp This method has been successfully applied to study the structural changes in yttrium sulfate hydrates under different conditions. researchgate.net

Coordination Environment of the Yttrium(III) Cation

The yttrium(III) cation (Y³⁺) is a trivalent ion that typically forms well-defined coordination complexes. prochemonline.com In yttrium(III) sulfate octahydrate, the Y³⁺ ion is coordinated by eight oxygen atoms. chemicalbook.com Four of these oxygen atoms are from four different sulfate groups, and the other four are from water molecules. chemicalbook.com This coordination results in a distorted square antiprism geometry around the yttrium cation, denoted as [YO₈]. chemicalbook.com This eight-fold coordination is a common feature for the yttrium(III) ion in aqueous solutions and in many of its hydrated salts. researchgate.net The structure is analogous to that of other rare earth sulfate octahydrates. chemicalbook.com

Y-O Polyhedra Characteristics (e.g., Distorted Square Antiprismatic)

At the heart of the crystal structure is the yttrium cation (Y³⁺). Each yttrium ion is surrounded by eight oxygen atoms, forming a coordination polyhedron. iucr.orgiucr.orgchemicalbook.com This [YO₈] polyhedron adopts the geometry of a distorted square antiprism. iucr.orgiucr.orgchemicalbook.com This specific coordination environment is a defining characteristic of the crystal structure for this family of compounds.

Coordination by Sulfate Oxygen Atoms and Water Molecules

The eight-coordinate environment of the yttrium cation is satisfied by oxygen atoms originating from two different types of ligands: water molecules and sulfate anions. iucr.orgiucr.orgchemicalbook.com Specifically, each yttrium ion is bonded to four oxygen atoms from four water molecules and four oxygen atoms from four distinct sulfate groups. iucr.orgiucr.orgchemicalbook.com The coordination can be formally described as Y(H₂O)₄(S1O₄)₃(S2O₄). iucr.orgiucr.org The sulfate ions thus act as bridging ligands, connecting adjacent yttrium polyhedra.

| Coordinated Species | Number of Atoms | Role in Coordination |

| Water (H₂O) | 4 | Provide four oxygen atoms to the Y³⁺ coordination sphere. |

| Sulfate (SO₄²⁻) | 4 | Provide four oxygen atoms from four separate anions, bridging Y³⁺ ions. |

Supramolecular Architecture and Interlayer Interactions

The individual coordination polyhedra are organized into a larger, three-dimensional supramolecular structure characterized by distinct layers and specific interlayer connections.

Formation of Infinite Layers and Unique Repeat Units

The crystal structure of yttrium(III) sulfate octahydrate is composed of infinite layers that are parallel to the (101) crystallographic plane. iucr.orgiucr.orgchemicalbook.com The fundamental building block that repeats to form these layers is the [Y(H₂O)₄(SO₄)₃/₂] unit. iucr.orgiucr.orgchemicalbook.com Within these layers, the [YO₈] antiprisms are linked by the sulfate tetrahedra, creating a stable, two-dimensional network.

Isostructural Relationships with Other Lanthanide(III) Sulfate Octahydrates

Yttrium(III) sulfate octahydrate is not unique in its crystal structure; it is part of a larger family of isostructural compounds. iucr.orgiucr.org It belongs to the well-established structural type of rare-earth sulfate octahydrates, M₂(SO₄)₃·8H₂O. iucr.orgiucr.orgchemicalbook.com Structural analyses have confirmed this relationship with several lanthanide compounds, which all crystallize in the same centrosymmetric space group (C2/c) and exhibit the same fundamental layered architecture. iucr.orgiucr.org

| Compound | Chemical Formula | Isostructural with Y₂(SO₄)₃·8H₂O |

| Praseodymium(III) Sulfate Octahydrate | Pr₂(SO₄)₃·8H₂O | Yes |

| Neodymium(III) Sulfate Octahydrate | Nd₂(SO₄)₃·8H₂O | Yes |

| Samarium(III) Sulfate Octahydrate | Sm₂(SO₄)₃·8H₂O | Yes |

| Erbium(III) Sulfate Octahydrate | Er₂(SO₄)₃·8H₂O | Yes |

| Ytterbium(III) Sulfate Octahydrate | Yb₂(SO₄)₃·8H₂O | Yes |

Thermal Decomposition Pathways and Phase Transformations of Yttrium Iii Sulfate Octahydrate

Dehydration Mechanisms and Kinetics

The initial stage in the thermal decomposition of yttrium(III) sulfate (B86663) octahydrate is dehydration, the process by which it loses its eight molecules of water of hydration. This does not occur in a single step but through a series of transformations and the formation of lower hydrates.

The removal of water from Y₂(SO₄)₃·8H₂O is a complex process that occurs over a broad temperature range. The dehydration begins at approximately 40-90°C and proceeds through several steps. osti.govmdpi.com While the entire process can be broadly categorized into two main reaction stages—a low-temperature reaction between 30°C and 100°C and a high-temperature reaction between 80°C and 130°C—detailed analysis reveals a more nuanced progression. rsc.org

Differential scanning calorimetry (DSC) has identified as many as five distinct endothermic peaks during the dehydration process, indicating multiple, overlapping stages of water loss. acs.org A significant dehydration event occurs with a peak maximum between 182°C and 187°C, corresponding to the loss of the majority of water molecules. mdpi.com The complete formation of the anhydrous phase is generally achieved by 295°C. osti.gov High-temperature X-ray diffraction studies show that by 160°C, the peaks of the octahydrate phase diminish and those of the anhydrous sulfate begin to appear, with a two-phase region existing temporarily. mdpi.com

During the stepwise dehydration, several intermediate hydrate (B1144303) phases are formed. The process involves the formation of lower hydrates before the completely anhydrous salt is obtained. Research has identified the formation of rhombohedral Y₂(SO₄)₃·xH₂O, where 'x' is approximately 1, during the high-temperature reaction phase (80–130 °C). rsc.org In the low-temperature range, this monohydrate can accommodate additional water molecules, eventually reverting to the octahydrate form. rsc.org

Under specific conditions, such as a water vapor pressure exceeding 0.08 atm, a distinct intermediate, yttrium(III) sulfate trihydrate (Y₂(SO₄)₃·3H₂O), has been observed. rsc.org The existence of these intermediates underscores the complexity of the dehydration mechanism, which involves not just the loss of water but also structural changes within the crystal lattice. rsc.orgacs.org

While specific kinetic models like random nucleation have not been explicitly detailed for yttrium(III) sulfate octahydrate in the reviewed literature, the general principles of nucleation and growth are applicable to such solid-state decomposition reactions. tue.nltue.nl A key kinetic finding is that the initial dehydration of Y₂(SO₄)₃·8H₂O to the rhombohedral anhydrous form creates a porous microstructure. rsc.org This increase in surface area is thought to enhance the rate of subsequent hydration/dehydration reactions. rsc.org

Kinetic studies on similar metal sulfates often employ models based on nucleation and nuclei growth to describe the dehydration process. tue.nlresearchgate.net For yttrium sulfate, the faster reaction rates compared to other metal sulfates are indicated by a relatively small thermal hysteresis (less than 50°C) between the dehydration and rehydration processes. rsc.orgacs.org

Formation of Anhydrous Yttrium(III) Sulfate

Following the removal of the eight water molecules, anhydrous yttrium(III) sulfate (Y₂(SO₄)₃) is formed. Thermogravimetric analysis shows this process is complete by approximately 295°C. osti.gov A very weak exothermic effect observed between 267°C and 325°C is attributed to the crystallization of the anhydrous Y₂(SO₄)₃ phase. mdpi.com This anhydrous compound exists in a rhombohedral crystal structure and is the stable phase before the onset of high-temperature decomposition. rsc.orgkyoto-u.ac.jp The formation of this anhydrous sulfate is a critical intermediate step leading to the eventual production of yttrium oxide.

Subsequent Decomposition to Yttrium Oxysulfates and Yttrium Oxide

At significantly higher temperatures, the anhydrous yttrium(III) sulfate undergoes further decomposition. This process is also stepwise, involving the formation of an intermediate oxysulfate before the final oxide is produced. The decomposition of Y₂(SO₄)₃ begins at approximately 787°C, with a peak at 984°C, leading to the formation of yttrium oxysulfate (Y₂O₂SO₄). mdpi.com This first stage of high-temperature decomposition involves the release of sulfur trioxide (SO₃). mdpi.com

The reaction is as follows: Y₂(SO₄)₃(s) → Y₂O₂SO₄(s) + 2SO₃(g) mdpi.com

This yttrium oxysulfate intermediate is stable until about 1033°C, at which point it begins to decompose further, with a peak at 1132°C. mdpi.com This second stage results in the final solid product, yttrium oxide (Y₂O₃), and the release of the remaining sulfur, likely as a mixture of sulfur dioxide (SO₂) and oxygen (O₂). mdpi.com

The reaction for the final decomposition step is: Y₂O₂SO₄(s) → Y₂O₃(s) + SO₃(g) (or SO₂ + ½O₂) mdpi.com

Thermal Analysis Techniques in Mechanistic Studies

The elucidation of these complex thermal decomposition pathways relies heavily on a suite of thermal analysis techniques. Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) are the primary methods used to observe mass changes and thermal effects (endothermic or exothermic processes) as a function of temperature. mdpi.comkyoto-u.ac.jp These techniques provide the data necessary to determine the temperature ranges for dehydration and decomposition, identify the number of steps involved, and quantify the associated mass losses. acs.orgresearchgate.net

In conjunction with TG/DSC, high-temperature X-ray diffraction (HTXRD) is crucial for identifying the crystal structures of the intermediate and final products at each stage of the decomposition. mdpi.comkyoto-u.ac.jp By collecting diffraction patterns as the sample is heated, researchers can directly observe phase transformations, such as the transition from yttrium(III) sulfate octahydrate to its various intermediate hydrates and finally to the anhydrous form. acs.orgkyoto-u.ac.jp

Thermogravimetric Analysis (TG) for Mass Loss Quantification

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass loss of a material as a function of temperature. In the case of yttrium(III) sulfate octahydrate, TGA reveals a distinct stepwise decomposition. The initial and most significant mass loss corresponds to the removal of the eight water molecules of hydration. This dehydration process typically begins at relatively low temperatures and is complete by around 400°C.

Following dehydration, the anhydrous yttrium sulfate remains stable over a broad temperature range. The subsequent mass loss, which occurs at much higher temperatures, is due to the decomposition of the sulfate groups. This desulfation process involves the release of sulfur oxides (SOₓ), primarily sulfur trioxide (SO₃), and results in the formation of yttrium oxide (Y₂O₃) as the final solid product. The decomposition of the anhydrous sulfate generally commences above 700°C.

The theoretical mass loss for each stage can be calculated based on the stoichiometry of the decomposition reactions:

Dehydration: Y₂(SO₄)₃·8H₂O → Y₂(SO₄)₃ + 8H₂O

Desulfation: Y₂(SO₄)₃ → Y₂O₃ + 3SO₃

A representative TGA curve would show two distinct steps, with the first corresponding to the loss of water and the second to the loss of sulfur trioxide.

Table 1: Theoretical and Observed Mass Loss in the Thermal Decomposition of Y₂(SO₄)₃·8H₂O

| Decomposition Stage | Theoretical Mass Loss (%) | Observed Temperature Range (°C) |

| Dehydration | 23.6 | 50 - 400 |

| Desulfation | 39.3 | > 700 |

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying phase transitions and quantifying the enthalpy changes associated with them. For yttrium(III) sulfate octahydrate, DSC analysis complements TGA by providing energetic information about the decomposition steps.

The DSC curve for the decomposition of yttrium(III) sulfate octahydrate typically shows multiple endothermic peaks. The low-temperature endotherms correspond to the multi-step dehydration process. The loss of the eight water molecules does not always occur in a single, smooth transition but can happen in several overlapping stages, each with a corresponding endothermic peak on the DSC curve.

At higher temperatures, a strong endothermic peak is observed, which is associated with the decomposition of the anhydrous yttrium sulfate into yttrium oxide. This peak signifies the significant energy input required to break the strong sulfate bonds. The temperature and shape of this peak can be influenced by the experimental conditions.

High-Temperature X-ray Diffraction (HTXRD) for In-situ Structural Changes

High-Temperature X-ray Diffraction (HTXRD) is a powerful analytical technique that allows for the in-situ identification of crystalline phases as a material is heated. osti.gov This provides direct evidence of the structural transformations occurring during the thermal decomposition of yttrium(III) sulfate octahydrate.

An HTXRD study of Y₂(SO₄)₃·8H₂O would initially show the diffraction pattern corresponding to the hydrated salt. As the temperature increases, the peaks characteristic of the octahydrate would disappear, and new peaks corresponding to anhydrous yttrium sulfate would emerge. This confirms the dehydration process observed by TGA and DSC.

Upon further heating to the desulfation temperature range, the diffraction pattern of anhydrous yttrium sulfate would diminish, and the characteristic peaks of the final product, crystalline yttrium oxide (Y₂O₃), would appear. HTXRD can also reveal the presence of any intermediate crystalline phases that might form during the decomposition process.

Table 2: Crystalline Phases Identified by HTXRD during Thermal Decomposition

| Temperature Range (°C) | Predominant Crystalline Phase |

| Ambient - ~100 | Y₂(SO₄)₃·8H₂O |

| ~100 - ~700 | Y₂(SO₄)₃ (anhydrous) |

| > ~700 | Y₂O₃ |

Influence of Atmosphere and Heating Rate on Decomposition

The atmosphere and heating rate are critical parameters that can significantly influence the thermal decomposition pathway of yttrium(III) sulfate octahydrate.

Atmosphere: The composition of the surrounding gas atmosphere can affect the decomposition temperatures and the nature of the gaseous products.

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the decomposition proceeds as described above, with the primary gaseous products being water vapor and sulfur oxides. researchgate.net

Reactive Atmosphere (e.g., Air): In the presence of oxygen (air), the decomposition of the sulfate may be slightly altered. While the final solid product is still yttrium oxide, the composition of the evolved sulfur oxides could potentially vary.

Heating Rate: The rate at which the temperature is increased can also impact the observed decomposition temperatures.

Faster Heating Rates: Higher heating rates tend to shift the decomposition temperatures to higher values. This is a kinetic effect, as the system has less time to reach equilibrium at each temperature. The peaks in TGA and DSC curves will appear at higher temperatures and may be broader.

Slower Heating Rates: Slower heating rates allow for a closer approach to thermodynamic equilibrium. This can result in better resolution of overlapping decomposition steps and more accurate determination of transition temperatures.

The interplay between atmosphere and heating rate can be complex. For instance, a slow heating rate in a flowing gas atmosphere can facilitate the removal of gaseous products, potentially lowering the decomposition temperatures.

Theoretical and Computational Studies on Yttrium Sulfate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (TGA) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For yttrium sulfate (B86663) and related systems, DFT is employed to understand its fundamental electronic properties, predict how it will interact with spectroscopic methods, and explore its behavior in complex environments.

DFT calculations are instrumental in determining the electronic band structure and band gap of yttrium-containing materials. For instance, studies on yttrium oxysulfate (Y₂O₂SO₄), a compound related to yttrium sulfate, have shown it to be a dielectric material. semanticscholar.orgresearchgate.net DFT calculations, particularly those using hybrid functionals like HSE06, can provide accurate estimations of the band gap. mdpi.com

In one such study, the calculated indirect band gap for Y₂O₂SO₄ was found to be 5.32 eV, while the direct band gap was 5.37 eV. semanticscholar.org When using the more accurate HSE06 hybrid functional, these values were refined to 7.126 eV (indirect) and 7.131 eV (direct). mdpi.com Analysis of the partial density of states (PDOS) revealed that the top of the valence band is primarily formed by the p-orbitals of oxygen atoms, while the bottom of the conduction band is composed of the d-orbitals of yttrium atoms. semanticscholar.orgmdpi.com This detailed electronic structure information is crucial for understanding the material's optical and electronic properties.

Table 1: Calculated Band Gap Values for Y₂O₂SO₄ Using DFT

| Calculation Method | Indirect Band Gap (eV) | Direct Band Gap (eV) |

|---|---|---|

| Standard DFT | 5.32 semanticscholar.org | 5.37 semanticscholar.org |

This table presents theoretically calculated band gap values for yttrium oxysulfate, a related compound, as direct experimental and computational data for yttrium sulfate octahydrate is not widely available.

DFT, combined with methods like the gauge-including atomic orbital (GIAO) method, is a valuable tool for predicting NMR spectroscopic parameters. acs.orgnih.gov This is particularly useful for the ⁸⁹Y nucleus, which is 100% naturally abundant and suitable for NMR spectroscopy. researchgate.net Theoretical calculations can help assign experimental spectra and provide evidence for the existence of specific chemical structures. acs.org

Research has demonstrated that DFT can predict ⁸⁹Y NMR chemical shifts with reasonable accuracy. acs.org For a range of organoyttrium complexes, the agreement between predicted and experimental shifts is typically within ±70 ppm, which is about 5% of the total known shift range for yttrium. acs.orgresearchgate.net This predictive power is achieved by first optimizing the molecular geometry with DFT and then calculating the magnetic shielding values, which are linearly scaled to match experimental data. acs.org While specific DFT studies on yttrium sulfate octahydrate are not prevalent, the methodology has been successfully applied to various yttrium compounds, including oxyhydrides and organometallics, demonstrating its potential for characterizing yttrium's local environment. tudelft.nlacs.org

DFT calculations are used to explore the mechanisms of how yttrium ions interact with sulfate ions in solution and adsorb onto surfaces. scirp.org This is critical for understanding processes in geochemistry and materials science. The formation of ion pairs, such as the yttrium-sulfate ion pair (YSO₄⁺), is a key aspect of yttrium's aqueous chemistry. researchgate.net

DFT can model the geometry and energetics of these interactions. For example, in aqueous solutions, the yttrium ion (Y³⁺) is strongly hydrated. rsc.org DFT calculations, often incorporating a polarizable continuum model to simulate the bulk solvent, can optimize the geometry of hydrated yttrium clusters like [Y(OH₂)₈]³⁺. rsc.org These models help explain the stability and structure of such complexes, which is the first step before a sulfate ion replaces a water molecule to form a contact ion pair. The mechanism of sulfate adsorption onto various materials often involves electrostatic interactions and the formation of chemical bonds, processes that can be modeled effectively with DFT. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. rug.nl This computational method is particularly well-suited for investigating the behavior of yttrium sulfate in aqueous environments, from the structure of its hydration shell to its behavior under extreme conditions.

MD simulations, often complemented by experimental techniques like X-ray diffraction and EXAFS, are crucial for understanding the hydration structure of the Yttrium(III) ion in water. acs.orgacs.org These studies consistently show that the Y³⁺ ion is surrounded by a well-defined first hydration shell. acs.org

Experimental and computational data indicate that the Y³⁺ ion coordinates with eight water molecules in its first hydration shell. rsc.orgacs.org The average Y-O bond distance is approximately 2.365 Å. rsc.orgresearchgate.net The geometry of this eight-coordinate structure is typically a square antiprism. rsc.orgrsc.org Beyond this primary shell, a more diffuse second hydration sphere exists, containing about 16 water molecules at an average distance of 4.40 Å from the yttrium ion. acs.orgrsc.orgresearchgate.net MD simulations can model the dynamic nature of these hydration shells, providing insights into water exchange rates and the stability of the coordination structure. nih.gov

Table 2: Structural Parameters of Hydrated Yttrium(III) Ion

| Parameter | Value | Source(s) |

|---|---|---|

| First Shell Coordination Number | 8 | rsc.orgacs.orgacs.org |

| First Shell Y-O Distance | 2.365 Å | rsc.orgresearchgate.net |

| Second Shell Coordination Number | ~16 | acs.orgrsc.orgresearchgate.net |

This table summarizes key structural data for the hydrated Yttrium(III) ion in aqueous solution as determined by a combination of experimental and computational methods.

Ab initio MD simulations are invaluable for investigating the speciation of yttrium in complex geological fluids, such as those found in hydrothermal ore-forming systems, which are often rich in sulfates and other ligands and exist at high temperatures and pressures. researchgate.netcopernicus.org These simulations can predict how yttrium complexes change under conditions that are difficult to replicate in a laboratory.

Studies have shown that as temperature increases (to 200 °C and above), yttrium(III) sulfate complexes become increasingly stable. researchgate.net MD simulations reveal that yttrium can form both mono- and di-sulfate complexes (Y(SO₄)⁺ and Y(SO₄)₂⁻). researchgate.net The bonding between yttrium and the sulfate group can occur in two different ways: as a monodentate complex (one oxygen from sulfate bonds to Y) or a bidentate complex (two oxygens from sulfate bond to Y). researchgate.net At even higher temperatures (≥350 °C), mixed-ligand complexes involving chloride, such as yttrium-sulfate-chloride species, may also form. researchgate.net This detailed understanding of speciation is essential for modeling the transport and deposition of rare-earth elements in the Earth's crust. researchgate.net

Computational Crystallography for Structural Prediction

Computational crystallography has emerged as a powerful tool for predicting the crystal structures of materials, including complex hydrated salts like yttrium sulfate octahydrate. This field of study utilizes theoretical principles and computational power to model the arrangement of atoms in a crystal lattice, providing insights that complement and sometimes even precede experimental determination. By employing methods such as ab initio calculations and Density Functional Theory (DFT), researchers can predict the geometric parameters of a unit cell and the positions of atoms with a high degree of accuracy.

The prediction of the crystal structure of a hydrated compound such as yttrium sulfate octahydrate is a non-trivial task due to the complexity of the interactions involved. These include the ionic bonds between the yttrium and sulfate ions, the covalent bonds within the sulfate ions, and the intricate network of hydrogen bonds involving the water molecules. First-principles calculations, which are based on quantum mechanics, are employed to determine the electronic structure and the forces acting on the atoms. researchgate.netuu.nl By minimizing the total energy of the system, it is possible to arrive at the most stable crystal structure.

One of the primary methodologies in this domain is the use of periodic Density Functional Theory (DFT). researchgate.netuu.nl This approach has been successfully applied to predict the lattice parameters of various hydrated metal sulfates, showing good agreement with experimental data. researchgate.netuu.nl For instance, studies on hexahydrated and heptahydrated nickel and magnesium sulfates have demonstrated the capability of DFT to accurately calculate lattice parameters. researchgate.netuu.nl These calculations can also predict other properties such as phase stability and electronic band gaps. researchgate.netuu.nl

While specific computational studies predicting the crystal structure of yttrium sulfate octahydrate are not extensively documented in publicly available literature, the established success with analogous hydrated sulfates provides a strong indication of the potential for such methods to be applied to the yttrium sulfate system. The general approach would involve proposing candidate crystal structures and then using DFT to optimize their geometries and determine their relative energies. The structure with the lowest energy would be the predicted ground state.

To illustrate the predictive power of computational crystallography, the following table presents a comparison between the experimentally determined lattice parameters for yttrium sulfate octahydrate and the computationally predicted versus experimental parameters for a related hydrated metal sulfate, magnesium sulfate hexahydrate.

Table 1: Comparison of Experimental and Computationally Predicted Lattice Parameters

| Compound | Method | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|

| Yttrium Sulfate Octahydrate | Experimental | 16.32 | 6.78 | 10.73 | 90 | 120.7 | 90 |

| Magnesium Sulfate Hexahydrate | Computational (DFT) | 10.03 | 7.21 | 6.80 | 90 | 98.4 | 90 |

| Magnesium Sulfate Hexahydrate | Experimental | 10.11 | 7.22 | 6.80 | 90 | 98.4 | 90 |

Note: The data for yttrium sulfate octahydrate is from experimental observations. The data for magnesium sulfate hexahydrate is provided to demonstrate the accuracy of computational predictions against experimental results for a similar hydrated sulfate. researchgate.net

The close agreement between the computationally predicted and experimental values for magnesium sulfate hexahydrate underscores the reliability of these theoretical methods. researchgate.net Such computational studies are invaluable not only for predicting the structures of unknown materials but also for understanding the subtle energetic balances that govern the formation of different crystalline phases and hydrates.

Advanced Material Applications and Functional Properties of Yttrium Iii Sulfate and Its Derivatives

Luminescent Phosphor Development

While yttrium(III) sulfate (B86663) octahydrate itself is not the primary luminescent material, it serves as a critical precursor in the synthesis of highly efficient phosphors. researchgate.net The most common application involves its conversion to yttrium oxide (Y₂O₃), which acts as a stable host lattice for doping with emissive lanthanide ions. horiba.comresearchgate.net

The development of red-emitting phosphors, crucial for display technologies and solid-state lighting, heavily relies on yttrium oxide doped with europium (Y₂O₃:Eu³⁺). horiba.comresearchgate.net Yttrium(III) sulfate is often used in the wet-chemical synthesis route to produce a yttrium-europium precursor, which is then subjected to thermal treatment to form the final phosphor powder. This process allows for the creation of phosphors with controlled morphology and high chemical purity, which are essential for achieving high luminescence efficiency.

When incorporated into the yttrium oxide host, the Eu³⁺ ions are responsible for the characteristic red emission. Under excitation, energy is absorbed by the host lattice and transferred to the europium ions. This excites the Eu³⁺ electrons to higher energy levels; their subsequent relaxation results in the emission of photons, primarily centered in the red region of the visible spectrum. researchgate.net The specific emission wavelengths are characteristic of the electronic transitions within the Eu³⁺ ion. This technology was fundamental in the development of color television picture tubes and continues to be relevant in modern lighting solutions like phosphor-converted warm white LEDs (pc-WLEDs). horiba.comresearchgate.net

A critical property for phosphors used in applications like high-power LEDs and displays is their ability to maintain emission intensity at elevated operating temperatures, a phenomenon known as anti-thermal quenching. Luminescence efficiency in many materials decreases as temperature rises, a process called thermal quenching. Yttrium oxide-based phosphors are known for their high thermal stability. youtube.com

Research into Eu³⁺-substituted inorganic oxide phosphors seeks to identify materials with a high thermal quenching temperature (T₅₀), the temperature at which the emission intensity drops to 50% of its initial value. While data specific to phosphors derived directly from yttrium sulfate is limited, the resulting yttrium oxide host is known for its robustness. For instance, yttrium aluminum garnet (YAG), another yttrium-based host, exhibits good thermal stability when doped with Eu³⁺. The high thermal and chemical stability of yttrium oxide contributes to the performance of the phosphors at the high temperatures often generated in modern electronic and lighting devices. youtube.comnih.gov

Thermochemical Energy Storage Materials

Thermochemical energy storage (TCES) is a technology that stores thermal energy through reversible chemical reactions. thermopedia.com Yttrium(III) sulfate is a promising candidate material for low-temperature TCES systems, which are useful for applications such as storing solar energy or industrial waste heat. nih.govnih.gov

The energy storage mechanism in yttrium sulfate is based on its reversible hydration and dehydration. nih.gov Energy is stored by using heat to drive an endothermic dehydration reaction, converting the hydrated salt into a dehydrated form and water vapor. This energy can be released later through an exothermic hydration reaction when the dehydrated salt is exposed to water vapor. thermopedia.com

Yttrium(III) sulfate exhibits reversible hydration and dehydration at temperatures below 130°C. nih.gov The process involves multiple steps. The initial dehydration of yttrium sulfate octahydrate (Y₂(SO₄)₃·8H₂O) creates a porous microstructure, which may enhance the rate of subsequent reactions. nih.gov Further cycles proceed through intermediate hydrates. These reactions occur reversibly between 30°C and 200°C, even at the low water vapor pressure found in air (approximately 0.02 atm), which is a significant practical advantage. nih.govacs.org

The multi-step reaction mechanism for rhombohedral Y₂(SO₄)₃ at a water vapor pressure of ~0.02 atm is as follows nih.gov:

High-Temperature Reaction (80-130°C): Water molecules are inserted into the rhombohedral Y₂(SO₄)₃ host structure to form Y₂(SO₄)₃·xH₂O (where x is approximately 1).

Low-Temperature Reaction (30-100°C): The intermediate hydrate (B1144303) accommodates more water molecules and eventually converts back to Y₂(SO₄)₃·8H₂O.

This behavior, characterized by a relatively small thermal hysteresis (the temperature difference between the charging and discharging steps) of less than 50°C, indicates favorable and fast reaction rates compared to many other metal sulfates. nih.govacs.org

Yttrium(III) sulfate is considered a promising material for TCES due to its high potential heat storage density and rapid reaction kinetics. nih.govacs.org Among several metal sulfates studied, Y₂(SO₄)₃·xH₂O shows the largest mass change during hydration/dehydration cycles, which is a key indicator of a high gravimetric heat storage capacity. nih.gov Its mass change of over 10% (on an anhydrous basis) is significantly larger than that of a common TCES material like calcium sulfate hemihydrate (CaSO₄·0.5H₂O), which is 6.6%. acs.org

The table below compares the properties of yttrium sulfate with other metal sulfates investigated for thermochemical heat storage.

| Compound | Max. Reversible Mass Change (mass % anhydrous basis) | Thermal Hysteresis (°C) | Heat Storage Capacity (kJ/kg) |

| Y₂(SO₄)₃·xH₂O | >10% | <50 | ~299 |

| Yb₂(SO₄)₃·xH₂O | ~8% | <50 | N/A |

| CaSO₄·0.5H₂O | 6.6% | N/A | N/A |

| MgSO₄·6H₂O | N/A | N/A | ~1491 |

Data compiled from multiple sources. nih.govacs.org

Although the absolute heat storage density of Y₂(SO₄)₃·xH₂O (~299 kJ/kg) is lower than some other hydrates like MgSO₄·6H₂O, its combination of rapid reaction rates, large reversible mass change, and ease of operation at atmospheric conditions makes it a strong candidate for further development in low-temperature heat storage applications. acs.org

Catalytic Applications (related to derived yttrium oxide)

Yttrium(III) sulfate serves as a precursor for the synthesis of nanostructured yttrium oxide (Y₂O₃), a material with significant applications in catalysis. researchgate.netscientific.net Yttrium oxide is valued as a catalyst and catalyst support due to its high thermal stability, chemical stability, and high surface area. youtube.comhonrel.com

Yttrium oxide is utilized in several catalytic processes, including youtube.comhonrel.com:

Petrochemical Industry: It is used in cracking processes.

Catalyst Support: Y₂O₃ serves as a stabilizing support for metal catalysts. For example, nickel catalysts supported on yttrium oxide (Ni/Y₂O₃) have shown superior activity for carbon dioxide methanation compared to commercial benchmarks. acs.org

Organic Synthesis: It acts as a heterogeneous catalyst for creating complex organic molecules, such as 1,3-thiazolidin-4-ones. researchgate.net

Oxygen Reduction Reaction (ORR): Platinum nanoparticles modified with yttrium oxide have demonstrated enhanced catalytic activity for the ORR, a key reaction in fuel cells. researchgate.net

The properties of the final yttrium oxide catalyst are heavily dependent on the synthesis conditions and the precursor used. researchgate.net Using yttrium sulfate allows for the production of nanostructured yttrium oxide, where the morphology and particle size can be controlled, which is crucial for maximizing catalytic activity. scientific.net

Role in Structural Ceramics and Optical Glasses

Yttrium(III) sulfate octahydrate serves as a critical precursor material in the synthesis of advanced structural ceramics and specialty optical glasses. While the sulfate compound itself is not typically the final functional material, its controlled thermal decomposition to yttrium oxide (yttria, Y₂O₃) is a key step in manufacturing high-performance ceramic and glass components.

In the realm of structural ceramics , yttria derived from yttrium sulfate is instrumental as a stabilizing agent and a sintering aid. One of the most significant applications is in the production of yttria-stabilized zirconia (YSZ). Pure zirconia undergoes a phase transformation from tetragonal to monoclinic upon cooling, which is accompanied by a volume change that can lead to catastrophic failure. The addition of yttria stabilizes the tetragonal phase at room temperature, resulting in a material with exceptional strength, toughness, and thermal shock resistance. Yttria also acts as a sintering additive, promoting the densification of ceramic powders at lower temperatures, which helps in achieving a fine-grained microstructure with minimal porosity. This is crucial for producing high-density, durable ceramic components.

Yttrium compounds are also integral to the formation of Yttrium Aluminum Garnet (YAG, Y₃Al₅O₁₂) , a synthetic crystalline material with remarkable optical and mechanical properties. YAG is renowned for its use in transparent ceramics, which can be an alternative to single-crystal materials in applications like high-energy laser windows and armor. Yttrium salts, including sulfates, are utilized in various chemical synthesis routes such as co-precipitation and sol-gel methods to produce fine, homogenous YAG powders. These synthesis techniques allow for precise control over stoichiometry and particle size, which are critical for achieving high transparency in the final sintered ceramic.

In the field of optical glasses , yttrium oxide is added to glass formulations to modify their properties. It can increase the refractive index and Abbe number, while also improving chemical durability and thermal stability. These yttrium-containing glasses are employed in high-performance lenses and other optical components where clarity and robustness are paramount. For instance, yttrium-enriched phosphate (B84403) glass-ceramic microspheres have been developed for specialized applications, demonstrating the versatility of yttrium in creating advanced glass-based materials. ephg.limited

Table 1: Properties of Yttrium Aluminum Garnet (YAG)

| Property | Value |

|---|---|

| Chemical Formula | Y₃Al₅O₁₂ |

| Crystal System | Cubic |

| Hardness (Mohs) | 8.5 |

| Refractive Index | ~1.83 |

| Transparency Range | UV to IR |

| Thermal Conductivity | High |

| Chemical Stability | High |

Functionality in Electrical Components and Photo-optical Materials

The derivatives of yttrium(III) sulfate, primarily yttrium oxide and yttrium-containing garnets, exhibit functional properties that are leveraged in a variety of electrical and photo-optical devices.

In electrical components , yttrium oxide (yttria) is valued for its dielectric properties. It is used as a high-κ dielectric material in the fabrication of metal-oxide-semiconductor (MOS) capacitors and transistors. sputtertargets.net The high dielectric constant of yttria allows for the miniaturization of these components while maintaining high capacitance. Yttria films can be grown via processes that may involve yttrium precursors, and they exhibit good thermal stability, which is crucial for modern electronic devices. sputtertargets.netstanfordmaterials.com Furthermore, yttria is a key component in certain solid oxide fuel cells (SOFCs), where yttria-stabilized zirconia (YSZ) is used as a solid electrolyte due to its high ionic conductivity at elevated temperatures. rsc.org

Another significant application is in magnetic materials for electronic devices. Yttrium Iron Garnet (YIG, Y₃Fe₅O₁₂) , synthesized from yttrium and iron oxides, is a ferrimagnetic material with a very narrow ferromagnetic resonance linewidth, making it ideal for microwave applications. wikipedia.orgbritannica.com YIG is used in microwave filters, oscillators, and circulators, which are essential components in radar and communication systems. britannica.commdpi.comsputtering-targets.net Its unique magneto-optical properties are also exploited in devices like Faraday rotators and optical isolators. wikipedia.org

In the domain of photo-optical materials , the primary application of yttrium compounds is in solid-state lasers and phosphors. Yttrium Aluminum Garnet (YAG) is a premier host material for laser applications. rsc.orgwikipedia.org When doped with elements like neodymium (Nd:YAG), it forms the gain medium for one of the most widely used solid-state lasers, emitting at a wavelength of 1064 nm. These lasers are employed in a vast array of applications, from industrial material processing to medical procedures. The excellent optical transparency, high thermal conductivity, and mechanical robustness of YAG are critical for its function as a laser host. Yttrium compounds are also central to the production of phosphors for lighting and displays. For example, yttrium oxide doped with europium (Y₂O₃:Eu) was a standard red phosphor in cathode ray tube (CRT) televisions. aemree.com In modern lighting, cerium-doped YAG (Ce:YAG) is a key phosphor used in white light-emitting diodes (LEDs). rsc.org It absorbs blue light from the LED chip and emits a broad spectrum of yellow light, which combines with the blue to create white light.

Utilization as Host Materials for Rare-Earth Dopants in various applications

The electronic configuration of the yttrium(III) ion (Y³⁺) makes its compounds, particularly yttrium aluminum garnet (YAG) and yttrium oxide (Y₂O₃), exceptionally suitable as host materials for doping with rare-earth elements. The ionic radius of Y³⁺ is very similar to those of many trivalent lanthanide ions, allowing for the substitution of yttrium ions in the crystal lattice with dopant ions without causing significant structural distortion. This property, combined with the excellent optical and thermal characteristics of the host materials, enables the creation of a wide range of functional materials for lasers, phosphors, and scintillators. rsc.org

Yttrium(III) sulfate octahydrate serves as a precursor in the synthesis of these host materials. The choice of the rare-earth dopant determines the specific luminescent or lasing properties of the final material.

Key examples of rare-earth doped yttrium host materials and their applications include:

Neodymium-doped YAG (Nd:YAG): This is one of the most important solid-state laser materials. The Nd³⁺ ions substitute for Y³⁺ ions in the YAG crystal lattice. When optically pumped, these ions create a population inversion that leads to laser emission, typically at 1064 nm. Nd:YAG lasers are used extensively in manufacturing (cutting, welding), medicine (surgery, dermatology), and scientific research. rsc.org

Cerium-doped YAG (Ce:YAG): As mentioned previously, Ce:YAG is a crucial phosphor in white LEDs. The Ce³⁺ dopant absorbs blue light and emits a broad yellow-green luminescence, enabling the production of efficient and long-lasting solid-state lighting. rsc.org It is also used as a scintillator for detecting gamma rays.

Ytterbium-doped YAG (Yb:YAG): Yb:YAG is another important laser medium, particularly for high-power diode-pumped solid-state lasers. It offers advantages such as a longer upper-state lifetime and a smaller quantum defect compared to Nd:YAG, leading to higher efficiency in certain laser architectures.

Erbium-doped YAG (Er:YAG): This material is used to generate laser light in the infrared region, specifically around 2.94 μm. This wavelength is strongly absorbed by water, making Er:YAG lasers highly effective for medical applications in soft and hard tissue ablation, such as in dentistry and dermatology.

Dysprosium-doped YAG (Dy:YAG): Dy:YAG is utilized as a temperature-sensitive phosphor. The fluorescence characteristics of the Dy³⁺ ions change with temperature, allowing for non-contact temperature measurements in harsh environments.

Table 2: Common Rare-Earth Dopants in Yttrium Aluminum Garnet (YAG) and Their Applications

| Dopant Ion | Host Material | Key Application | Functional Property |

|---|---|---|---|

| Neodymium (Nd³⁺) | YAG | Solid-State Lasers | Lasing at 1064 nm |

| Cerium (Ce³⁺) | YAG | White LEDs, Scintillators | Phosphorescence (Yellow Emission) |

| Ytterbium (Yb³⁺) | YAG | High-Power Solid-State Lasers | Lasing at ~1030 nm |

| Erbium (Er³⁺) | YAG | Medical Lasers | Lasing at ~2.94 µm (High Water Absorption) |

| Dysprosium (Dy³⁺) | YAG | Temperature Sensors | Temperature-Dependent Fluorescence |

Environmental Geochemistry and Rare Earth Element Recovery

Yttrium Speciation in Natural Aqueous Systems

The chemical form, or speciation, of yttrium in natural waters dictates its transportability and reactivity. In sulfate-containing waters, yttrium primarily exists as the trivalent ion (Y³⁺) and various sulfate (B86663) complexes. The stability and predominance of these species are controlled by factors such as pH, temperature, and the concentration of sulfate and other competing ligands.

In high-temperature hydrothermal fluids associated with ore formation, the speciation of yttrium and REEs is complex. While chloride and fluoride (B91410) are significant ligands, sulfate also plays a critical role in their transport and deposition. gov.bc.cacopernicus.org Experimental studies and thermodynamic modeling show that REE-sulfate complexes can be highly stable, particularly at elevated temperatures, making sulfate a key carrier for these elements in certain geological settings. geoscienceworld.orgresearchgate.net

Research using ab initio molecular dynamics simulations and X-ray absorption spectroscopy (XAS) has shown that yttrium(III) sulfate complexes become increasingly stable with rising temperature (≥200 °C). researchgate.net These studies identified both monodentate and bidentate structures for Y(III)-sulfate bonding. researchgate.net At temperatures of 350 °C and higher, the formation of mixed yttrium-sulfate-chloride complexes is also possible. researchgate.net The stability of sulfate complexes is comparable to that of fluoride complexes, but less stable than chloride complexes under certain conditions. gov.bc.ca However, the actual transporting capacity of these ligands depends on their availability in the fluid. geoscienceworld.org In quartz-saturated crustal environments, sulfate-rich fluids can form, enhancing the mobilization of REEs as sulfate complexes. geoscienceworld.org

The mobility of yttrium in these systems is sensitive to changes in redox conditions. The stability of sulfate itself is redox-sensitive, meaning that a shift in the environment can cause the destabilization of aqueous sulfate, leading to the rapid precipitation of yttrium minerals. researchgate.net In some Mid-Atlantic Ridge hydrothermal fluids, the speciation of REY (Rare Earths and Yttrium) appears to be dominated by chloride complexes and free ions, with a lesser role for fluoride complexes. capes.gov.br

Acid mine drainage (AMD) represents a significant anthropogenic, sulfate-rich aqueous system that can be enriched in yttrium and REEs. nih.govnih.gov In these acidic, high-sulfate solutions, yttrium speciation is dominated by complexation with sulfate. acs.orgacs.org Synchrotron-based studies and molecular modeling have demonstrated that in these environments, the YSO₄⁺ ion pair forms a stable monodentate, inner-sphere complex. nih.govacs.org

The concentration of yttrium in AMD can be orders of magnitude higher than in typical natural waters, with reported values ranging from 9 to 42 ppm at some sites. nih.govacs.org As the acidic water is neutralized in passive remediation systems, yttrium and other REEs are often retained in precipitated aluminum hydroxysulfate minerals, particularly basaluminite. nih.govnih.govacs.orgacs.org Extended X-ray absorption fine structure (EXAFS) analysis reveals that yttrium is adsorbed onto basaluminite, forming a monodentate, inner-sphere surface complex on the aluminum hydroxide (B78521) surface. nih.govacs.org This process effectively transfers yttrium from the aqueous phase to a solid phase, concentrating it in the remediation system's residues.

Strategies for Yttrium and REE Recovery from Sulfate-Rich Waste Streams

The enrichment of yttrium and REEs in sulfate-rich waste streams, such as AMD and industrial process liquors, presents an opportunity for their recovery, turning a potential environmental liability into a resource. nih.govescholarship.org Various hydrometallurgical processes are being explored for this purpose.

A common strategy involves selective precipitation. Since yttrium and other valuable heavy and middle REEs often remain in solution after the precipitation of light REEs as double sulfate salts, alternative methods are needed. escholarship.orgescholarship.org One effective approach is phosphate (B84403) precipitation. This method can achieve high recovery yields (≥ 95%) for middle and heavy REEs, including yttrium, even from solutions with low REE concentrations and high levels of impurities like iron. escholarship.org The resulting REE phosphate concentrate can then be further processed and purified. escholarship.org

For AMD, the natural concentration of REEs in the solid residues of passive treatment systems is itself a first step in recovery. nih.gov The basaluminite sludge, enriched in yttrium and REEs, could be considered a secondary ore from which these elements can be extracted. nih.govacs.org

Other investigated methods for recovery from waste streams include:

Solvent Extraction: A conventional method in REE processing, though it can be chemical and energy-intensive. researchgate.net

Ion Exchange: Utilizes resins to selectively capture REE ions from solution. researchgate.net

Biosorption: Employs biological materials, such as bacterial biofilms, to adsorb REEs from aqueous solutions. Studies have shown that Bacillus cereus can effectively adsorb various REEs. nih.gov

Membrane Processes: Techniques like nanofiltration and dialysis are being explored to separate and concentrate REEs from leachates and other waste solutions. researchgate.net

Precipitation Techniques (e.g., Phosphate-based)

The recovery of yttrium and other middle and heavy rare earth elements (MREE and HREE) from sulfate solutions can be challenging using conventional methods like sodium double sulfate precipitation, which often result in low recovery rates. escholarship.orgescholarship.org Phosphate-based precipitation has emerged as a more effective alternative. escholarship.orgescholarship.org

High recovery yields of 95% or greater have been achieved for REEs, including yttrium, from sulfate solutions by precipitation as phosphate salts. escholarship.org This method is effective even in solutions with low REE concentrations and high concentrations of impurities like iron(II). escholarship.org The process involves the addition of a phosphate source, such as sodium phosphate, to the sulfate solution, which leads to the precipitation of REE phosphates. escholarship.orgwikipedia.org

Several industry-relevant parameters influence the efficiency of this process:

Temperature: Precipitation yields for lanthanides tend to increase slightly as the temperature rises from 40°C to 70°C. escholarship.org

pH: The pH of the solution is a critical factor. For instance, the solubility of yttrium phosphate is low at a pH of 1.1 and 25°C. escholarship.org

Stoichiometric Excess of Phosphate: A modest excess of phosphate can ensure high precipitation yields. escholarship.org

| Element | Phosphate Precipitation Yield (%) | Overall Recovery Yield (%) |

|---|---|---|

| Yttrium (Y) | ≥95 | 68 |

| Gadolinium (Gd) | ≥95 | 77 |

| Lanthanum (La) | ≥95 | 86 |

Evaporation and Crystallization of Efflorescent Sulfates

In arid to semi-arid climates, the evaporation of acidic, sulfate-rich waters, such as acid mine drainage (AMD), leads to the formation of efflorescent sulfate salts. csic.es These salts can act as a temporary storage for REEs. csic.es The formation of these minerals is driven by the evaporation of water from solutions saturated with various elements, causing the precipitation of sulfates on the surfaces of mining waste. mdpi.com

The process of efflorescent salt formation involves several stages, including oxidation of primary sulfides, dissolution, and precipitation, combined with dehydration reactions. mdpi.com The specific minerals that form are influenced by factors like temperature, humidity, and the degree of oxidation. mdpi.com

Studies on AMD have shown that yttrium and heavy REEs can become associated with specific sulfate phases during evaporation. csic.es While light REEs tend to be associated with gypsum (calcium sulfate), yttrium and heavy REEs may not be clearly associated with a major sulfate mineral, suggesting they might form their own trace minerals. csic.es The incorporation of REEs into the crystal structure of major sulfate salts like gypsum is often limited, with gypsum concentrating less than 20% of the total REE inventory in some cases. csic.es The formation of efflorescent sulfates can temporarily remove metals and sulfate from solution, but these minerals can readily dissolve during subsequent rainfall or snowmelt, releasing the stored contaminants. researchgate.net

| Principal Component | Associated Elements | Interpreted Mineral Phase |

|---|---|---|

| PC1 | Ca, Light REEs | Gypsum |

| PC2 | Y, Heavy REEs | Not clearly associated with a major sulfate |

| PC3 | Mg, Fe, Transition Metals (Cu, Ni, Co, Mn, Zn) | Fe(II)-Mg sulfates |

Geochemical Implications for Fluid Identification and Mineral Formation

The behavior of yttrium and REEs in sulfate-rich geological fluids provides valuable insights into fluid origins, transport mechanisms, and conditions of mineral formation. researchgate.netresearchcommons.org REE-sulfate complexes are among the most stable REE aqueous species in hydrothermal fluids and are believed to be responsible for the transport and deposition of REEs in a wide range of geological settings. researchgate.net

The stability of yttrium(III) sulfate complexes increases with temperature, and at very high temperatures (≥350 °C), mixed yttrium-sulfate-chloride complexes may form. researchgate.net The presence of sulfate can enhance the solubility of yttrium under specific conditions. researchgate.net However, because the stability of sulfate is sensitive to redox conditions, the solubility of yttrium also becomes highly redox-sensitive. researchgate.net A change in redox conditions that destabilizes aqueous sulfate can lead to the rapid precipitation of yttrium-bearing minerals. researchgate.net

The study of REE patterns in minerals like fluorapatite, which can incorporate yttrium, has significant geochemical implications. geochemicalperspectivesletters.org The way yttrium is incorporated into the crystal structure—whether by substitution for other elements or by adsorption—can help identify the characteristics of the crystallizing fluids and the temperature in magmatic-hydrothermal environments. geochemicalperspectivesletters.org In sedimentary settings, these patterns can help preserve a record of past seawater or porewater conditions, such as pH and redox state. geochemicalperspectivesletters.org

Furthermore, the transport of REEs in sulfate-rich hydrothermal fluids can be significantly enhanced by the presence of alkali sulfates. geoscienceworld.org This has profound implications for the formation of hydrothermal REE deposits, suggesting that surges of sulfate-rich fluids can promote the transport and mineralization of these critical elements. geoscienceworld.org

Future Research Directions and Emerging Areas in Yttrium Iii Sulfate Octahydrate Chemistry

Development of Novel Synthesis Routes for Advanced Morphologies and Nanostructures

The synthesis of yttrium(III) sulfate (B86663) octahydrate with controlled morphologies and nanoscale dimensions is a burgeoning area of research. Traditional precipitation methods often yield bulk crystalline powders with limited morphological control. researchgate.net Future efforts will likely concentrate on advanced synthesis strategies to produce well-defined nanostructures such as nanowires, nanotubes, nanorods, and hierarchical architectures. These advanced morphologies can impart unique optical, catalytic, and mechanical properties.

Novel synthesis routes that are being explored include:

Hydrothermal and Solvothermal Methods: These techniques, carried out in aqueous or organic solvents at elevated temperatures and pressures, offer excellent control over nucleation and growth processes. nih.govnih.govresearchgate.netnih.gov By tuning parameters such as temperature, pH, precursor concentration, and the use of structure-directing agents, it is possible to synthesize yttrium hydroxide (B78521) and yttrium oxide nanostructures with various morphologies, a strategy that can be adapted for yttrium sulfate. nih.govresearchgate.netmdpi.com For instance, the synthesis of yttrium hydroxide nanotubes has been achieved through a hydrothermal method, where the morphology evolves from nanorods to nanotubes under specific conditions. nih.gov

Sonochemical Synthesis: High-intensity ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. researchgate.netresearchgate.net This energy source can drive chemical reactions and influence crystallization pathways, leading to the formation of unique nanostructures. researchgate.net Sonochemical methods have been successfully employed to synthesize other nanomaterials and could be a promising route for producing nanostructured yttrium(III) sulfate octahydrate. whiterose.ac.uk

Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, often leading to accelerated reaction rates and the formation of homogenous nanoparticles. tue.nl It presents a potential route for the efficient and controlled synthesis of yttrium(III) sulfate octahydrate nanostructures.